molecular formula C15H17NO B11828742 (3aS,6S,8aR)-3-methyl-6-phenyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine

(3aS,6S,8aR)-3-methyl-6-phenyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine

Cat. No.: B11828742
M. Wt: 227.30 g/mol
InChI Key: ONGRDXOPMWXGGC-VXHSPMDJSA-N
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Description

(3aS,6S,8aR)-3-methyl-6-phenyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine is a complex organic compound with a unique structure that combines elements of aziridine, furan, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6S,8aR)-3-methyl-6-phenyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of an intermediate aziridine, followed by the introduction of furan and pyridine rings through cycloaddition reactions. The reaction conditions often require the use of catalysts, such as copper or palladium, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3aS,6S,8aR)-3-methyl-6-phenyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in saturated hydrocarbons.

Scientific Research Applications

(3aS,6S,8aR)-3-methyl-6-phenyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aS,6S,8aR)-3-methyl-6-phenyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Aziridine derivatives: Compounds with similar aziridine rings but different substituents.

    Furan derivatives: Molecules containing furan rings with various functional groups.

    Pyridine derivatives: Compounds with pyridine rings and different substituents.

Uniqueness

(3aS,6S,8aR)-3-methyl-6-phenyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine is unique due to its combination of aziridine, furan, and pyridine rings in a single molecule. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

(1R,4S,7S)-8-methyl-4-phenyl-9-oxa-3-azatricyclo[5.3.0.01,3]dec-5-ene

InChI

InChI=1S/C15H17NO/c1-11-13-7-8-14(12-5-3-2-4-6-12)16-9-15(13,16)10-17-11/h2-8,11,13-14H,9-10H2,1H3/t11?,13-,14+,15-,16?/m1/s1

InChI Key

ONGRDXOPMWXGGC-VXHSPMDJSA-N

Isomeric SMILES

CC1[C@H]2C=C[C@H](N3[C@]2(C3)CO1)C4=CC=CC=C4

Canonical SMILES

CC1C2C=CC(N3C2(C3)CO1)C4=CC=CC=C4

Origin of Product

United States

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